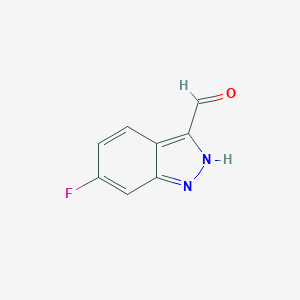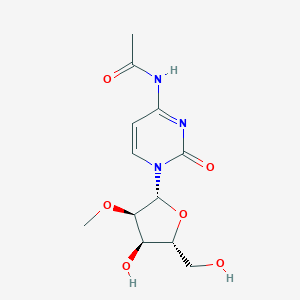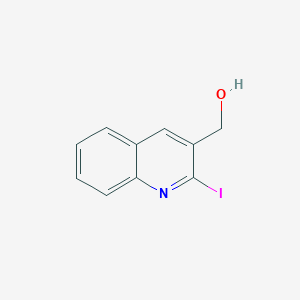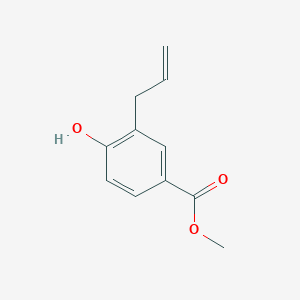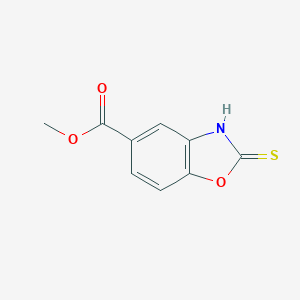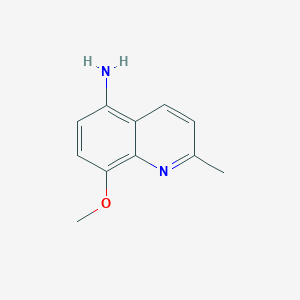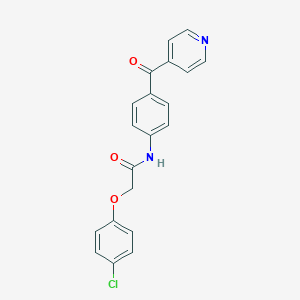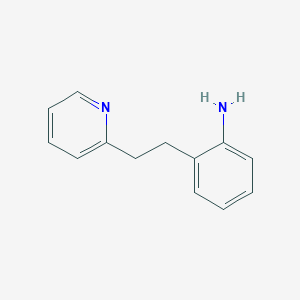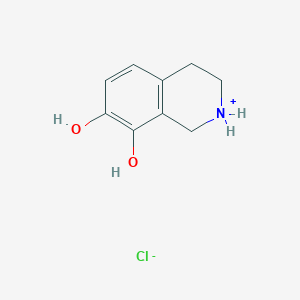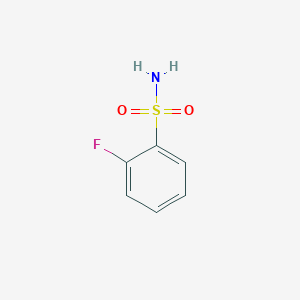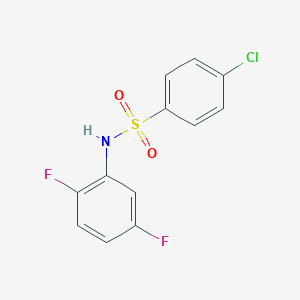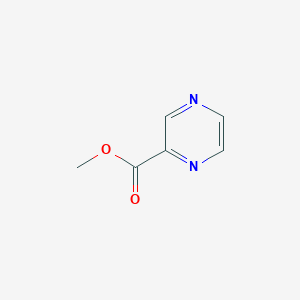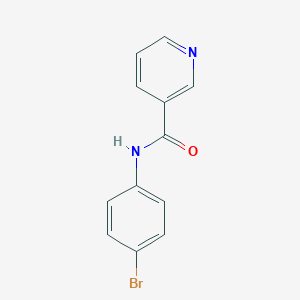
4-(2-(Quinolin-4-yl)vinyl)benzene-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(Quinolin-4-yl)vinyl)benzene-1,3-diamine is an organic compound that features a quinoline moiety attached to a benzene ring via a vinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Quinolin-4-yl)vinyl)benzene-1,3-diamine typically involves the following steps:
Formation of the Quinoline Moiety: The quinoline structure can be synthesized through various methods, such as the Skraup synthesis, which involves the reaction of aniline, glycerol, and sulfuric acid with an oxidizing agent like nitrobenzene.
Vinylation: The quinoline derivative is then subjected to a vinylation reaction, where a vinyl group is introduced. This can be achieved using reagents like acetylene or vinyl halides in the presence of a base.
Coupling with Benzene Derivative: The final step involves coupling the vinylated quinoline with a benzene derivative that contains amino groups. This can be done using palladium-catalyzed cross-coupling reactions such as the Heck reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-(Quinolin-4-yl)vinyl)benzene-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the vinyl group to an ethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Halogenated reagents, nucleophiles, solvents like dimethylformamide (DMF).
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Ethyl-substituted quinoline derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-(Quinolin-4-yl)vinyl)benzene-1,3-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials with specific photophysical properties.
Biology: Investigated for its potential as a fluorescent probe due to its luminescent properties.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials such as organic light-emitting diodes (OLEDs) and sensors.
Mechanism of Action
The mechanism of action of 4-(2-(Quinolin-4-yl)vinyl)benzene-1,3-diamine involves its interaction with molecular targets through various pathways:
Fluorescent Properties: The compound exhibits tunable luminescence, which can be modulated by proton transfer and molecular arrangement changes.
Biological Activity: The quinoline moiety can interact with biological targets, potentially inhibiting enzymes or disrupting cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-[2-(4-Quinolinyl)vinyl]phenol: Similar structure but with a hydroxyl group instead of amino groups.
N,N-Dibenzyl-4-[(E)-2-(4-quinolinyl)vinyl]aniline: Features benzyl groups instead of amino groups on the benzene ring.
Properties
CAS No. |
53-98-5 |
|---|---|
Molecular Formula |
C17H15N3 |
Molecular Weight |
261.32 g/mol |
IUPAC Name |
4-[(E)-2-quinolin-4-ylethenyl]benzene-1,3-diamine |
InChI |
InChI=1S/C17H15N3/c18-14-8-7-13(16(19)11-14)6-5-12-9-10-20-17-4-2-1-3-15(12)17/h1-11H,18-19H2/b6-5+ |
InChI Key |
CDOBUXAOEVPRNM-AATRIKPKSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C=CC3=C(C=C(C=C3)N)N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CC=N2)/C=C/C3=C(C=C(C=C3)N)N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C=CC3=C(C=C(C=C3)N)N |
Key on ui other cas no. |
53-98-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



